molecular formula C16H15BrN2O4 B2420615 5-bromo-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)furan-2-carboxamide CAS No. 941956-97-4

5-bromo-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)furan-2-carboxamide

Cat. No. B2420615
CAS RN: 941956-97-4
M. Wt: 379.21
InChI Key: QOBNSTRUXDDZRB-UHFFFAOYSA-N
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Description

The compound “5-bromo-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)furan-2-carboxamide” belongs to the class of organic compounds known as 2-furanilides . These are aromatic heterocyclic compounds containing a furan ring that is substituted at the 2-position with an anilide .

Scientific Research Applications

Antiprotozoal Agents

Research has shown that compounds structurally related to 5-bromo-N-(3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl)furan-2-carboxamide, such as dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, exhibit significant antiprotozoal activities. These compounds demonstrate strong DNA affinities and have shown excellent in vitro and in vivo activities against protozoan pathogens, highlighting their potential as therapeutic agents for diseases like African trypanosomiasis and malaria (Ismail et al., 2004).

Synthesis Techniques

The synthesis of similar furan derivatives involves complex chemical processes, including bromination, Suzuki coupling, and hydrogenation. These techniques are fundamental for creating a variety of compounds with potential pharmacological activities. For example, the efficient synthesis of related compounds involves multiple steps, starting with bromination and ending with methylation, showcasing the intricate nature of synthesizing such complex molecules (Hirokawa et al., 2000).

Antibacterial Activities

Furan derivatives have also been investigated for their antibacterial properties. Studies have synthesized and evaluated N-(4-bromophenyl)furan-2-carboxamide analogues, demonstrating significant in vitro antibacterial activities against drug-resistant bacteria. This indicates the potential of furan compounds in addressing the growing issue of antibiotic resistance (Siddiqa et al., 2022).

Metabolic Studies

Understanding the metabolism of structurally related compounds is crucial for their development as drugs. For instance, studies on the prodrug DB289 and its conversion to the active drug DB75 provide insights into the pharmacokinetics and metabolism of these compounds in organisms. Such research is essential for designing compounds with optimal absorption, distribution, metabolism, and excretion properties (Midgley et al., 2007).

Antitumor Activities

Compounds derived from furan have shown antitumor activities, indicating their potential in cancer therapy. For example, certain furan derivatives isolated from natural sources have inhibited the proliferation of tumor cells, highlighting the importance of exploring natural and synthetic furan compounds for antitumor agents (Jia et al., 2015).

properties

IUPAC Name

5-bromo-N-[3-methoxy-4-(2-oxopyrrolidin-1-yl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrN2O4/c1-22-13-9-10(18-16(21)12-6-7-14(17)23-12)4-5-11(13)19-8-2-3-15(19)20/h4-7,9H,2-3,8H2,1H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOBNSTRUXDDZRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)C2=CC=C(O2)Br)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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